molecular formula C30H38FNO12 B12778573 alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate CAS No. 102584-34-9

alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate

Cat. No.: B12778573
CAS No.: 102584-34-9
M. Wt: 623.6 g/mol
InChI Key: YGUVQEHBJAHVGX-UHFFFAOYSA-N
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Description

Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a trimethoxybenzoate moiety. The citrate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(4-fluorophenyl)-4-oxobutyl-3-pyrrolidinyl 3,4,5-trimethoxybenzoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted cyclization and the use of specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate involves its interaction with specific molecular targets. One key target is tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to disrupt microtubule dynamics and its stability in various conditions make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

102584-34-9

Molecular Formula

C30H38FNO12

Molecular Weight

623.6 g/mol

IUPAC Name

[1-(4-fluorophenyl)-4-pyrrolidin-1-ylbutyl] 3,4,5-trimethoxybenzoate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C24H30FNO5.C6H8O7/c1-28-21-15-18(16-22(29-2)23(21)30-3)24(27)31-20(17-8-10-19(25)11-9-17)7-6-14-26-12-4-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,15-16,20H,4-7,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

YGUVQEHBJAHVGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CCCN2CCCC2)C3=CC=C(C=C3)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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